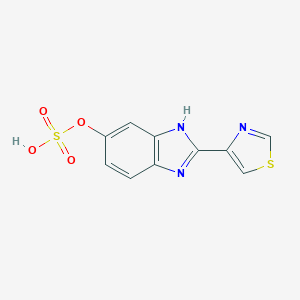

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)

説明

ヒヨスチアミン硫酸塩は、トロパンアルカロイドであり、アトロピンのレボ回転異性体です。 これは、ヘナ、マンドレイク、およびベラドンナ(Atropa belladonna)などのナス科植物に自然に存在する化合物です . ヒヨスチアミン硫酸塩は、抗コリン作用で知られており、胃腸障害、膀胱けいれん、および特定の心臓病などのさまざまな病気を治療するために使用されます .

準備方法

合成経路と反応条件

ヒヨスチアミン硫酸塩は、ナス科植物からヒヨスチアミンを抽出して合成することができます。 抽出プロセスには、メタノールまたはメタノール-水混合物などの溶媒を使用してアルカロイドを単離することが含まれます . 単離されたヒヨスチアミンは、制御された条件下で硫酸と反応させることによって硫酸塩に変換されます .

工業生産方法

ヒヨスチアミン硫酸塩の工業生産は、通常、植物源からの大規模な抽出、それに続く精製、および硫酸塩への変換が含まれます。 このプロセスには、溶媒抽出、ろ過、結晶化などの手順が含まれ、純粋なヒヨスチアミン硫酸塩が得られます .

化学反応の分析

反応の種類

ヒヨスチアミン硫酸塩は、さまざまな化学反応を起こします。これには次のようなものがあります。

酸化: ヒヨスチアミンは酸化されて、他のトロパンアルカロイドの合成における重要な中間体であるトロピノンを形成することができます.

一般的な試薬と条件

主な生成物

酸化: トロピノン

還元: トロピン

科学研究への応用

ヒヨスチアミン硫酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Medicinal Chemistry

1H-Benzamidazol-5-ol derivatives are being explored for their potential as antihistamine agents . These compounds can selectively inhibit the H1 histamine receptor, making them suitable for treating allergic conditions such as rhinitis and asthma. The ability to act without central nervous system side effects is particularly noteworthy, as it enhances patient compliance and reduces adverse effects associated with traditional antihistamines .

Antimicrobial Activity

Research indicates that compounds related to 1H-Benzamidazol-5-ol exhibit antimicrobial properties . Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. This aspect is crucial given the global rise in antibiotic resistance .

Agricultural Applications

The thiazole moiety present in the compound has been linked to fungicidal properties , making it a candidate for agricultural use. Its effectiveness against fungal pathogens can contribute to crop protection strategies, especially in organic farming where synthetic fungicides are restricted.

Data Table: Summary of Applications

Case Study 1: Antihistaminic Activity

A study published in a pharmaceutical journal demonstrated that a series of benzimidazole derivatives, including those related to 1H-Benzamidazol-5-ol, exhibited significant antihistaminic activity. The compounds were tested for their ability to inhibit H1 receptors in vitro and showed promising results in reducing allergic responses in animal models.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole-containing compounds derived from 1H-Benzamidazol-5-ol. The study reported that these compounds effectively inhibited the growth of multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This positions the compound as a potential lead for new antibiotic development.

作用機序

類似化合物との比較

生物活性

Overview

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester), commonly referred to as 5-Hydroxythiabenzazole sulfate , is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H7N3O4S2

- Molecular Weight : 297.3 g/mol

- CAS Number : 962-28-7

- IUPAC Name : [2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate

Antimicrobial Properties

Research indicates that derivatives of 1H-benzamidazol-5-ol exhibit notable antimicrobial activity. For instance, studies have demonstrated that compounds derived from this structure show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Hydroxythiabenzazole sulfate | 0.22 - 0.25 | Staphylococcus aureus |

| Derivative A | < 0.5 | Escherichia coli |

| Derivative B | < 1.0 | Bacillus cereus |

These findings suggest that structural modifications can enhance the antimicrobial potency of the original compound .

Anticancer Activity

1H-Benzamidazol-5-ol has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, a study showed that derivatives based on this scaffold significantly reduced the viability of murine metastatic melanoma cells (B16F10) through apoptotic pathways .

The precise mechanism through which 1H-benzamidazol-5-ol exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, it may disrupt microtubule formation, leading to cell cycle arrest in cancer cells.

- Energy Metabolism Disruption : The compound might interfere with mitochondrial function and energy metabolism in pathogens and cancer cells alike .

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, contributing to its anticancer properties .

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated various derivatives of 1H-benzamidazol-5-ol against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity compared to existing antibiotics like gentamicin .

Study on Anticancer Effects

A pivotal study focused on the effects of this compound on melanoma cells revealed that treatment with specific derivatives resulted in significant apoptosis induction, with molecular assays confirming increased levels of pro-apoptotic factors .

特性

IUPAC Name |

[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S2/c14-19(15,16)17-6-1-2-7-8(3-6)13-10(12-7)9-4-18-5-11-9/h1-5H,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTJWBDCONMFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OS(=O)(=O)O)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242170 | |

| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-28-7 | |

| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxythiabenzazole sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5XZ8PP2KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。